(E)-4-(2,4-dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)butanehydrazide
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Overview
Description
(E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide is an organic compound that features a combination of phenoxy and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide typically involves a multi-step process:
Formation of the hydrazide intermediate: This step involves the reaction of butanehydrazide with 2,4-dichlorophenol under basic conditions to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as an anti-cancer or anti-inflammatory agent.
Agricultural Chemistry: The compound could be explored for its herbicidal or pesticidal properties.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide: can be compared with other hydrazide derivatives and phenoxy compounds.
4-(2,4-dichlorophenoxy)butanehydrazide: Lacks the dimethylamino group, which may affect its reactivity and applications.
N’-(4-(dimethylamino)benzylidene)butanehydrazide: Lacks the dichlorophenoxy group, which may influence its biological activity.
Uniqueness
The uniqueness of (E)-4-(2,4-dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)butanehydrazide lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-24(2)16-8-5-14(6-9-16)13-22-23-19(25)4-3-11-26-18-10-7-15(20)12-17(18)21/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIVOQWBUPVJKN-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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